2-Formylphenyl acetate

Ester hydrolysis kinetics Anchimeric assistance Ortho-effect

Researchers requiring selective deprotection of acetoxy groups in multi-functional molecules face poor selectivity with conventional methods. 2-Formylphenyl acetate (CAS 5663-67-2) exploits its ortho-substitution pattern to deliver ~10,000-fold accelerated ester hydrolysis versus the para-isomer under mild aqueous conditions (pH 6.0-8.5). • Enables orthogonal deprotection: selective ortho-acetoxy cleavage while para-substituents remain intact • Validated by 50% ¹⁸O incorporation into acetic acid product, confirming intramolecular formyl-group participation • Supplied at ≥97% purity with full analytical traceability for reproducible kinetic studies and heterocyclic synthesis applications.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 5663-67-2
Cat. No. B1361568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylphenyl acetate
CAS5663-67-2
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C=O
InChIInChI=1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3
InChIKeyJWSIJFDOWHFZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylphenyl Acetate Procurement and Chemical Identity


2-Formylphenyl acetate (synonyms: 2-acetoxybenzaldehyde, o-acetylsalicylaldehyde; CAS 5663-67-2), with molecular formula C9H8O3 and molecular weight 164.16 g/mol, is a clear pale lemon liquid characterized by the presence of both an aldehyde (-CHO) and an esterified acetate group (-OCOCH3) ortho-substituted on a phenyl ring . The compound exhibits a melting point of 36-38 °C and a density of 1.183±0.06 g/cm3 (predicted), with commercial availability typically at ≥95-97% purity for research-grade applications .

Selective Deprotection Ortho-ester lability enables pH-controlled orthogonal strategies
Mechanistic Probe Anchimeric assistance model for neighboring group participation studies
Heterocyclic Synthesis Ortho-substitution pattern required for intramolecular cyclization

Why Generic Substitution Fails: Ortho vs. Para Isomer


The ortho-acetoxy substitution pattern of 2-formylphenyl acetate confers distinctive chemical behavior that cannot be replicated by its para-isomer (4-acetoxybenzaldehyde, CAS 878-00-2) or other acetoxybenzaldehyde positional analogs [1]. The proximity of the aldehyde and acetoxy groups enables intramolecular interactions that dramatically accelerate ester hydrolysis via anchimeric assistance—a mechanistic feature absent in the para-substituted counterpart. This positional dependence translates into a ~10,000-fold difference in hydrolysis rates under physiologically relevant pH conditions, establishing that generic substitution across positional isomers will yield fundamentally different reactivity profiles in synthetic and analytical applications [1].

2-Formylphenyl acetate Anchimeric assistance via ortho-formyl group enables accelerated hydrolysis
4-Acetoxybenzaldehyde Para-substitution lacks intramolecular participation; reactivity profile differs fundamentally
2-Formylphenyl acetate Substantially faster ester cleavage under aqueous conditions; selective deprotection feasible
4-Acetoxybenzaldehyde Slower hydrolysis; may not provide the same synthetic orthogonality

2-Formylphenyl Acetate Quantitative Differentiation Evidence


Hydrolysis Rate Acceleration via Anchimeric Assistance

The ester hydrolysis of 2-formylphenyl acetate (2-acetoxybenzaldehyde) proceeds with a rate acceleration of approximately 10^4 (10,000-fold) relative to the corresponding para-isomer, 4-acetoxybenzaldehyde [1]. The hydrolysis rate in the pH range 6.0-8.5 follows the rate expression Rate = k0 + k[OH⁻], with both the k0 (uncatalyzed) and k[OH⁻] (base-catalyzed) terms exceeding those of the 4-isomer [1]. Isotopic labeling experiments in 18O-labeled water demonstrate that the hydrolyzed acetic acid product contains 50% 18O incorporation, consistent with a mechanism involving intramolecular participation of the ortho-formyl group [1].

Hydrolysis Rate
Head-to-head
~10,000-fold acceleration
Rate differential guides aqueous workup design
pH 6.0–8.5; 18O labeling confirms mechanism
Ester hydrolysis kinetics Anchimeric assistance Ortho-effect Physical organic chemistry pH-dependent reactivity

LogP and PSA Physicochemical Property Comparison

2-Formylphenyl acetate possesses a calculated LogP value of 1.42440 and a polar surface area (PSA) of 43.37 Å2 . While direct comparator data for 4-acetoxybenzaldehyde were not identified in accessible sources, the ortho-substitution pattern of the target compound introduces intramolecular dipolar and steric interactions that influence its chromatographic retention behavior and apparent lipophilicity relative to the more symmetrical para-isomer. The PSA value of 43.37 Å2, derived from the acetoxy and formyl oxygen atoms, provides a quantitative benchmark for predicting membrane permeability and reversed-phase chromatographic retention.

LogP & PSA
Class-level
LogP 1.42; PSA 43.37 Ų
Informs solvent selection and chromatographic method
Predicted values; experimental confirmation recommended
Physicochemical property profiling ADME prediction Chromatographic behavior Medicinal chemistry

Biological Activity Evidence: Data Gap Analysis

Based on comprehensive literature and database searches excluding prohibited vendor sources, no peer-reviewed primary research articles or patents containing head-to-head quantitative biological activity comparisons between 2-formylphenyl acetate and a defined comparator were identified. Reported claims of anti-inflammatory activity via PPARγ activation, 5-HT4 receptor agonism, and prostaglandin synthesis inhibition were found exclusively in vendor marketing materials lacking primary citation support. A BindingDB entry (BDBM50235986, CHEMBL4073499) reports a Kd of 3.70 nM for PPARgamma binding affinity, but the chemical identity mapping to CAS 5663-67-2 could not be independently verified through primary publication cross-referencing. Consequently, no differential biological evidence meeting the high-strength criteria (clear comparator, quantitative data for both target and comparator, defined assay context) is available for inclusion in this procurement guide.

Biological Activity
Data to verify
No validated comparator data available
Procurement decisions rely on synthetic utility
BindingDB Kd 3.70 nM (unverified mapping)
Biological activity Data gap analysis Procurement caveat

2-Formylphenyl Acetate Optimal Application Scenarios


pH-Controlled Orthogonal Protection Strategy

The 10,000-fold accelerated hydrolysis of the ortho-acetoxy group relative to the para-isomer enables orthogonal deprotection strategies in molecules containing multiple acetoxy functionalities. Under mild aqueous conditions (pH 6.0-8.5), 2-formylphenyl acetate undergoes selective cleavage while para-acetoxy substituents remain largely intact [1]. This differential lability is particularly valuable when synthesizing intermediates for isoquinolinone derivatives or polycyclic fused δ-lactams, where controlled unmasking of the ortho-hydroxy group is required [1].

Intramolecular Anchimeric Assistance Studies

The 10^4-fold hydrolysis rate enhancement, coupled with 50% 18O incorporation into acetic acid product under isotopic labeling conditions, provides direct experimental evidence for intramolecular participation of the ortho-formyl group in the rate-determining step [1]. This compound serves as a well-characterized model system for investigating anchimeric assistance mechanisms, neighboring group participation, and pH-rate profiles in ester hydrolysis. Research groups studying enzyme-mimetic catalysis or designing pro-drug activation strategies may leverage this defined kinetic behavior as a reference standard [1].

Heterocyclic Scaffold Synthesis Intermediate

The ortho-substitution pattern of 2-formylphenyl acetate is specifically required for intramolecular cyclization reactions yielding benzofurans, isoquinolinones, and related heterocyclic frameworks [1]. The acetate-protected phenol functionality enables selective manipulation of the aldehyde group while preserving the latent hydroxy moiety for subsequent deprotection or intramolecular participation. This positional specificity cannot be replicated by para-substituted acetoxybenzaldehyde isomers or meta-substituted analogs [1].

Application
Selection Property
Validation Focus
pH-controlled orthogonal protection
Positional ester lability
Selective acetate cleavage under mild aqueous conditions
Anchimeric assistance studies
Intramolecular participation mechanism
18O isotopic incorporation, pH-rate profile
Heterocyclic scaffold synthesis
Ortho-substitution pattern
Intramolecular cyclization, latent phenol unmasking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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